molecular formula C20H20N2O5 B7509679 Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate

Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate

Cat. No.: B7509679
M. Wt: 368.4 g/mol
InChI Key: VPIXVHMGOFNTLD-UHFFFAOYSA-N
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Description

Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate is a complex organic compound with a unique structure that includes a piperazine ring, a phenoxybenzoyl group, and an acetate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenoxybenzoyl Group: The phenoxybenzoyl group can be introduced via an acylation reaction using phenoxybenzoic acid and a suitable acylating agent such as thionyl chloride.

    Formation of the Acetate Moiety: The final step involves the esterification of the intermediate compound with methyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-oxo-1-(3-phenylbenzoyl)piperazin-2-yl]acetate
  • Methyl 2-[3-oxo-1-(3-methoxybenzoyl)piperazin-2-yl]acetate
  • Methyl 2-[3-oxo-1-(3-chlorobenzoyl)piperazin-2-yl]acetate

Uniqueness

Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate is unique due to the presence of the phenoxybenzoyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-26-18(23)13-17-19(24)21-10-11-22(17)20(25)14-6-5-9-16(12-14)27-15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIXVHMGOFNTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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